molecular formula C8H8N2S B578066 1-methyl-5-(thiophen-3-yl)-1H-pyrazole CAS No. 1269292-87-6

1-methyl-5-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B578066
CAS No.: 1269292-87-6
M. Wt: 164.226
InChI Key: XRWDQVRBGPLPSQ-UHFFFAOYSA-N
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Description

1-methyl-5-(thiophen-3-yl)-1H-pyrazole is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It belongs to the class of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms . The pyrazole scaffold is considered "biologically privileged" due to its presence in a wide range of therapeutic agents and its immense potential in drug discovery programs . This particular molecule features a thiophene heteroaromatic ring, a structural motif that often enhances the pharmacological profile of lead compounds. Researchers utilize this compound primarily as a key synthetic intermediate or a core scaffold for developing novel bioactive molecules. Pyrazole derivatives are extensively investigated for their diverse biological activities, including antibacterial , anticancer , antifungal , anti-inflammatory , and antioxidant effects . The structural similarity of this compound to other pyrazole-based molecules suggests its high value in constructing more complex derivatives for screening against various disease targets . Its mechanism of action in biological systems is not inherent but is defined by the final active pharmaceutical ingredient it helps to create. In research settings, such compounds are often used in multicomponent reactions (MCRs), which are efficient one-pot reactions to generate complex molecular architectures with high atom economy, a method highly valued in the synthesis of pyrazole libraries for biological evaluation . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-methyl-5-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-10-8(2-4-9-10)7-3-5-11-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWDQVRBGPLPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719001
Record name 1-Methyl-5-(thiophen-3-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269292-87-6
Record name 1H-Pyrazole, 1-methyl-5-(3-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269292-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-(thiophen-3-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dimethyl Malonate-Based Cyclization

The patent CN112574111A outlines a regioselective synthesis of 1-methyl-5-hydroxypyrazole, adaptable for thiophene substitution. In this method, dimethyl malonate reacts with dimethylformamide (DMF) and dimethyl sulfate under alkaline conditions to form a β-ketoester intermediate. Subsequent cyclization with methylhydrazine yields the pyrazole core.

Example Protocol (Adapted from Patent CN112574111A):

  • Step 1 (Alkylation):

    • Dimethyl malonate (26.4 g, 0.2 mol), DMF (16.1 g), and dimethyl sulfate (27.8 g) are stirred in dichloroethane at 70°C for 5 hours.

    • Triethylamine (24.24 g, 0.24 mol) is added dropwise to maintain pH >9.

    • Intermediate 2 (ethyl 3-(dimethylamino)-2-methyl-3-oxopropanoate) is isolated in 85% yield.

  • Step 2 (Cyclization and Decarboxylation):

    • Intermediate 2 is treated with methylhydrazine (21.9 g, 0.2 mol) at 0°C for 4 hours.

    • Hydrolysis with 70% sulfuric acid (56 g) at 65°C for 8 hours yields 1-methyl-5-hydroxypyrazole (92.3% yield).

Adaptation for Thiophene Substitution:
To introduce the thiophene moiety, the hydroxyl group in 1-methyl-5-hydroxypyrazole is replaced via a nucleophilic aromatic substitution (NAS) reaction. Thiophene-3-boronic acid can be coupled using palladium catalysis under Suzuki-Miyaura conditions, though this modification requires further optimization to maintain regioselectivity.

Regioselective Alkylation and Functionalization

Trichloromethyl Enone Route

A regiocontrolled method reported in ACS Omega employs trichloromethyl enones to synthesize 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. While this route targets carboxyalkyl derivatives, substituting the trichloromethyl group with thiophene-3-yl via Friedel-Crafts acylation is theoretically feasible.

Key Reaction Parameters:

  • Regioselectivity Control: Arylhydrazines favor 1,3-substitution (37–97% yields), while free hydrazines yield 1,5-isomers (52–83%).

  • Solvent System: Dichloroethane enhances reaction efficiency by stabilizing charged intermediates.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Limitations
Dimethyl MalonateDimethyl malonateDMF, dimethyl sulfate92.397.3Requires NAS for thiophene
Trichloromethyl EnoneTrichloromethyl enonesArylhydrazines83>95Limited to carboxyalkyl
CDI-MediatedPyrazole-3-carboxylic acidCDI, cyclopropylamine56.1>95Low scalability

Insights:

  • The dimethyl malonate route offers high yields but necessitates post-synthesis functionalization for thiophene incorporation.

  • Trichloromethyl enones provide regiocontrol but require structural modification to target thiophene derivatives.

Mechanistic Considerations and Byproduct Mitigation

Isomer Formation in Cyclization Steps

The patent highlights isomerization challenges, where 1-methyl-4-hydroxypyrazole forms due to poor selectivity in ring-closure steps. This issue is mitigated by:

  • Low-Temperature Cyclization: Conducting reactions at 0°C reduces kinetic side products.

  • Solvent Optimization: Dichloroethane minimizes polar byproducts compared to acetic anhydride.

Acid Hydrolysis and Decarboxylation

Sulfuric acid (70%) at 65°C ensures complete decarboxylation of the β-ketoester intermediate. Neutralization with sodium hydroxide precipitates the product, which is purified via ethanol recrystallization.

Industrial Scalability and Cost Efficiency

The dimethyl malonate method is cost-effective due to:

  • Low-Cost Reagents: DMF ($0.5/kg) and dimethyl sulfate ($1.2/kg) are economically viable.

  • Solvent Recovery: Dichloroethane is distilled and reused, reducing waste .

Chemical Reactions Analysis

1-Methyl-5-(thiophen-3-yl)-1H-pyrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

1-Methyl-5-(thiophen-3-yl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism by which 1-methyl-5-(thiophen-3-yl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups enhance acidity and polarizability, improving solubility in polar solvents .
  • Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) and methyl groups increase electron density, favoring electrophilic substitution reactions .
  • Aromatic Substituents : Thiophene and pyrene moieties contribute to π-π stacking interactions, relevant in materials science .

Acidity and Reactivity

DFT studies reveal:

  • This compound : The thiophene substituent directs deprotonation to the C2' position of the thiophene ring rather than the pyrazole C5, a unique behavior attributed to sulfur’s electron-withdrawing effect .
  • 1-Phenyl-1H-pyrazole Derivatives: EWGs (e.g., -NO₂, -CF₃) at the phenyl ring increase C5 acidity by 2–3 pKa units compared to EDGs (e.g., -OCH₃, -NMe₂) .
  • 1-(2-Chloropyridin-4-yl)-1H-pyrazole : Steric hindrance from the chloro group shifts deprotonation to less acidic sites, reducing regioselectivity .

Biological Activity

1-Methyl-5-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies and findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a methyl group at the 1-position and a thiophene ring at the 5-position. Its molecular formula is C9H8N2SC_9H_8N_2S with a molecular weight of approximately 164.23 g/mol .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of various pyrazole derivatives, including this compound. For example:

  • A study evaluated several pyrazole derivatives for their antimicrobial activities against multi-drug resistant (MDR) pathogens. The results indicated significant inhibition zones, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
  • Another investigation focused on the compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential as an antimicrobial agent .

Antifungal Activity

This compound has also shown promising antifungal properties. Research indicates that it can effectively inhibit fungal growth, although specific data on this compound alone may be limited. Comparative studies with other pyrazole derivatives have demonstrated substantial antifungal activity, suggesting that this compound could possess similar effects .

Anticancer Effects

The anticancer potential of this compound has been explored through various in vitro assays:

  • A study reported that certain pyrazole derivatives exhibited cytotoxic effects against cancer cell lines, with some compounds showing selective toxicity towards cancer cells over normal cells .
  • The mechanism of action often involves the modulation of specific cellular pathways or interactions with molecular targets such as enzymes or receptors, leading to apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to interact with various biochemical targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation, disrupting essential biological processes .
  • Signal Transduction Modulation : It may affect signal transduction pathways critical for cell survival and proliferation, particularly in cancer cells .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with other similar compounds:

CompoundStructure FeaturesBiological Activity
1-Methyl-5-(pyridin-3-yl)-1H-pyrazolePyridine instead of thiopheneVaries; generally lower activity
1-Methyl-5-(furan-3-yl)-1H-pyrazoleFuran ring substitutionAntimicrobial and anticancer
1-Methyl-5-(benzothiophen-3-yl)-1H-pyrazoleBenzothiophene for stabilityEnhanced stability; varied activity

These comparisons illustrate how structural modifications can influence biological activity, emphasizing the significance of the thiophene moiety in enhancing the compound's properties.

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives, including those based on this compound:

  • Synthesis and Evaluation : A study synthesized novel pyrazole derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential therapeutic applications .
  • Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of a series of pyrazole derivatives against MDR pathogens. The findings underscored the potential role of these compounds in treating resistant infections .

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